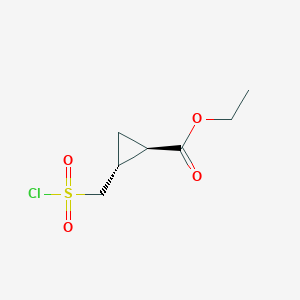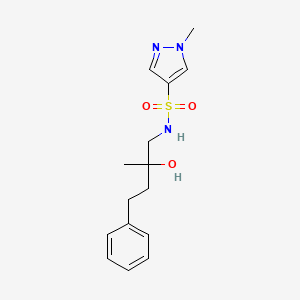![molecular formula C13H11ClF3N3O B2790743 3-chloro-N-[(6-methoxypyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine CAS No. 1197904-83-8](/img/structure/B2790743.png)
3-chloro-N-[(6-methoxypyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-chloro-N-[(6-methoxypyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound with the molecular formula C13H11ClF3N3O . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a trifluoromethyl group, a chloro group, and an amine group attached to a methoxy-substituted pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 317.69 . Other properties such as density, boiling point, melting point, and flash point are not available in the current literature .Mécanisme D'action
The mechanism of action of GSK2334470 involves the inhibition of the PI3K pathway. This pathway is involved in the regulation of cell growth and survival. GSK2334470 inhibits the activity of PI3K by binding to its active site. This leads to the inhibition of downstream signaling pathways, which ultimately leads to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
GSK2334470 has been shown to have several biochemical and physiological effects. Studies have shown that GSK2334470 inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. GSK2334470 has also been shown to reduce the accumulation of amyloid beta, a protein that is associated with the development of Alzheimer's disease. This suggests that GSK2334470 may have potential applications in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
GSK2334470 has several advantages for lab experiments. It is a highly potent inhibitor of the PI3K pathway and has been shown to have a high selectivity for PI3K. This makes it an ideal tool for studying the PI3K pathway in vitro and in vivo. However, GSK2334470 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, GSK2334470 has some potential off-target effects, and care should be taken when interpreting the results of experiments using GSK2334470.
Orientations Futures
There are several future directions for the study of GSK2334470. One direction is to further investigate its potential applications in the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the long-term effects of GSK2334470. Another direction is to investigate the potential of GSK2334470 in combination with other drugs for the treatment of cancer. Overall, GSK2334470 has significant potential for further scientific research and may have important applications in various fields.
Méthodes De Synthèse
The synthesis of GSK2334470 involves several steps. The first step involves the reaction between 6-methoxypyridin-3-ylmethanol and 2-chloro-5-trifluoromethylpyridine to form 6-methoxypyridin-3-ylmethyl-2-chloro-5-trifluoromethylpyridine. This intermediate is then reacted with ammonia to form 3-chloro-N-[(6-methoxypyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine (GSK2334470). This synthesis method has been optimized to give high yields of GSK2334470.
Applications De Recherche Scientifique
GSK2334470 has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of GSK2334470 is in the field of cancer research. Studies have shown that GSK2334470 inhibits the growth of cancer cells by targeting the PI3K pathway. This pathway is involved in the regulation of cell growth and survival, and its dysregulation is a hallmark of cancer. GSK2334470 has also been studied for its potential applications in the treatment of Alzheimer's disease. Studies have shown that GSK2334470 reduces the accumulation of amyloid beta, a protein that is associated with the development of Alzheimer's disease.
Propriétés
IUPAC Name |
3-chloro-N-[(6-methoxypyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O/c1-21-11-3-2-8(5-18-11)6-19-12-10(14)4-9(7-20-12)13(15,16)17/h2-5,7H,6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZQJUVJXKDTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[5-(8-ethoxy-2-oxochromen-3-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate](/img/structure/B2790660.png)
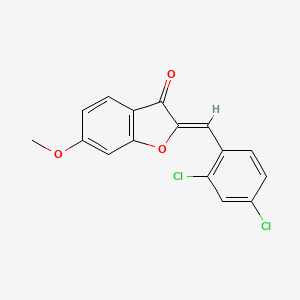

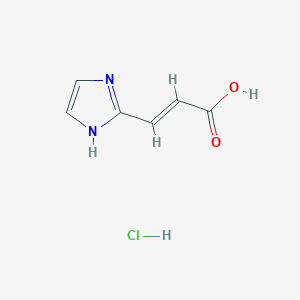
![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2790667.png)
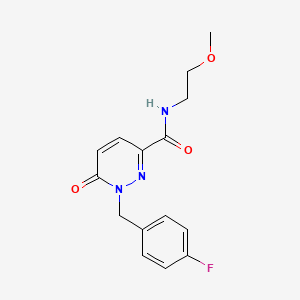
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2790669.png)
![N-(benzo[d]thiazol-5-yl)-3-methoxy-2-naphthamide](/img/structure/B2790670.png)
![1-(2,5-difluorophenyl)sulfonyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2790671.png)
![5-[(2-Fluorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2790672.png)
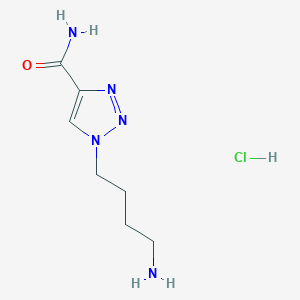
![2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2790676.png)
